

synthesis and properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
Cat. No.:	B1305576

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An In-depth Technical Guide to the Synthesis and Properties of **2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine**

Introduction

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, with CAS Number 99368-66-8, is a substituted pyridine derivative of significant interest in chemical research and development.^[1] ^[2]^[3]^[4] Its structure is characterized by a pyridine ring functionalized with a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl (-CF₃) group at the 3-position.^[5] This unique combination of functional groups imparts valuable chemical properties, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.^[6]^[7] The trifluoromethyl group is particularly noteworthy as it can enhance metabolic stability, lipophilicity, and binding affinity in drug molecules.^[6]

The compound exists in tautomeric forms, primarily as 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one and **2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine**.^[7] This guide provides a comprehensive overview of its synthesis, chemical and physical properties, reactivity, and key applications, tailored for researchers, scientists, and professionals in drug development.

Synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

The primary synthetic route to **2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine** involves the nitration of a corresponding 2-hydroxypyridine precursor. Two variations of this procedure are commonly cited, starting from either 2-hydroxy-5-(trifluoromethyl)pyridine or 2-hydroxy-3-(trifluoromethyl)pyridine.

Experimental Protocol 1: Nitration of 2-hydroxy-5-(trifluoromethyl)pyridine[8]

This procedure details the synthesis starting from 2-hydroxy-5-(trifluoromethyl)pyridine.

Materials:

- 2-hydroxy-5-(trifluoromethyl)pyridine
- Concentrated sulfuric acid (H_2SO_4)
- Fuming nitric acid (HNO_3)
- Ice
- 50% aqueous sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve 2-hydroxy-5-(trifluoromethyl)pyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a reaction vessel.
- Cool the reaction system to 0 °C using an ice bath.
- Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise to the solution while maintaining the temperature at 0 °C.
- After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

- Raise the temperature of the reaction to 65 °C and continue stirring for 24 hours.
- Upon completion, cool the reaction system to room temperature.
- Quench the reaction by slowly pouring the mixture into ice (300 g).
- Neutralize the mixture by the slow addition of 50% aqueous sodium hydroxide solution (85 mL).
- Extract the aqueous phase with ethyl acetate (4 x 200 mL).
- Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow solid. The reported yield is 7.4 g (58%).

Experimental Protocol 2: Nitration of 2-hydroxy-3-(trifluoromethyl)pyridine[7]

This procedure outlines the synthesis starting from 2-hydroxy-3-(trifluoromethyl)pyridine.

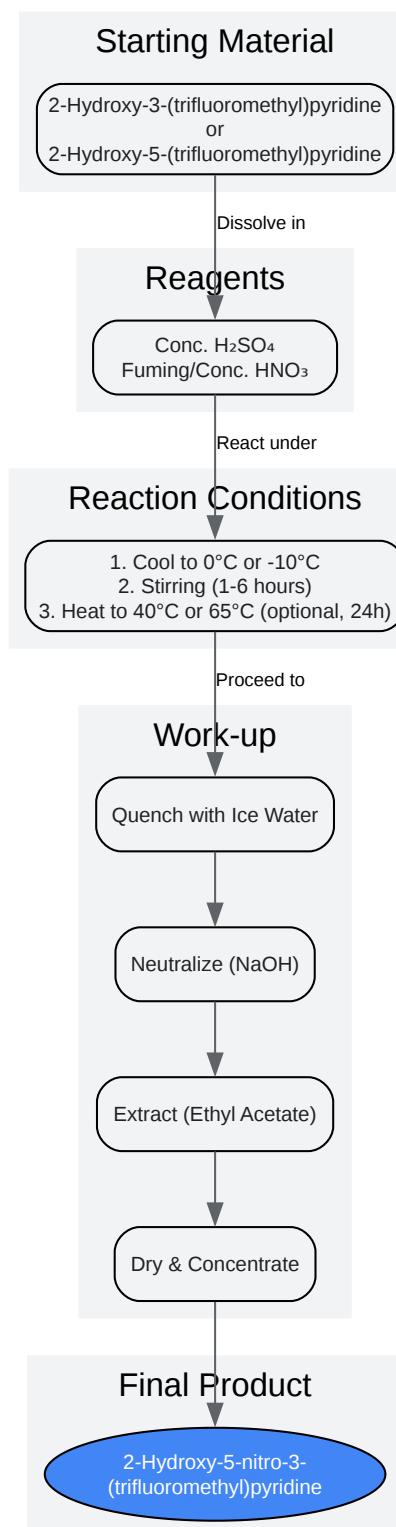
Materials:

- 2-hydroxy-3-(trifluoromethyl)pyridine
- Sulfuric acid (H_2SO_4)
- Nitric acid (HNO_3)
- Ice water
- Saturated sodium hydroxide (NaOH) solution
- Ethyl acetate
- Saturated brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Add 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol) to sulfuric acid (160 mL) in a suitable reaction flask.
- Cool the solution to -10 °C.
- Slowly add nitric acid (24 mL, 0.55 mol) dropwise while maintaining the low temperature.
- After addition, stir the reaction mixture at 40 °C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the mixture into ice water.
- Adjust the pH of the solution to 4-5 using a saturated NaOH solution.
- Extract the aqueous layer with ethyl acetate.
- Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Synthesis Workflow

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Caption: General workflow for the synthesis of **2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine**.

Chemical and Physical Properties

The key physicochemical properties of **2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine** are summarized in the table below. These properties are essential for its handling, application, and further chemical modification.

Property	Value	Reference(s)
IUPAC Name	5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one	[1] [5]
Synonyms	5-Nitro-3-(trifluoromethyl)pyridin-2-ol, HNTP	[2] [5]
CAS Number	99368-66-8 (also 33252-64-1 cited)	[1] [2] [8]
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O ₃	[1] [2] [9]
Molecular Weight	208.09 g/mol	[1] [2] [3]
Appearance	Yellow solid	[8] [9] [10]
Melting Point	158 °C	[2] [10]
Boiling Point	345.5 °C at 760 mmHg (Predicted: 255.2 °C)	[2] [10]
Density	1.6 ± 0.1 g/cm ³	[2] [10]
pKa	5.71 ± 0.10 (Predicted)	[10]
XLogP3	0.6	[1] [2]
Storage Temperature	Inert atmosphere, Room Temperature	[10]

Spectral Data

Spectroscopic data is crucial for the structural confirmation of the compound.

- ^1H NMR: The proton NMR spectrum provides evidence for the compound's structure. In CDCl_3 , characteristic signals are observed at δ 8.66 (s, 1H) and 8.29 (s, 1H).[8] More detailed spectral data, including ^{13}C NMR, IR, and Mass Spectrometry, are available through chemical suppliers and databases like ChemicalBook.[11]
- FTIR and Raman Spectroscopy: While specific spectra for this exact molecule are not detailed in the provided search results, studies on structurally similar compounds like 2-hydroxy-5-methyl-3-nitro pyridine have been conducted.[12] These analyses help in assigning vibrational modes for the C-H, O-H, and nitro functional groups, which would be comparable.

Reactivity and Chemical Transformations

The functional groups on the pyridine ring dictate its reactivity, allowing for further synthetic modifications. The hydroxyl group can be readily converted into a leaving group for nucleophilic substitution reactions.

Halogenation: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

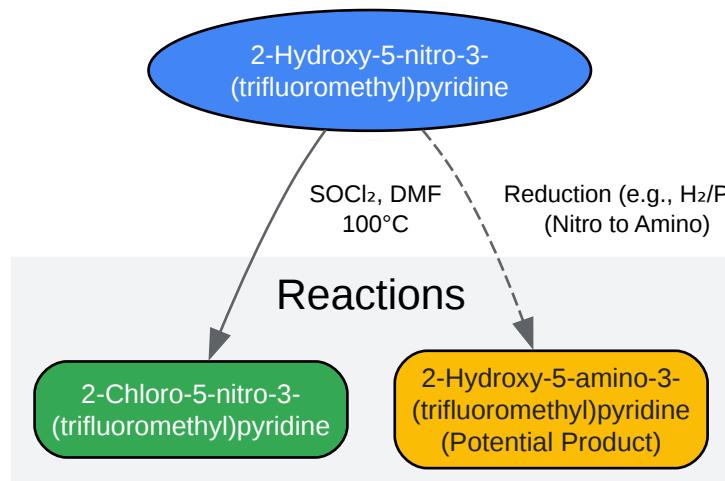
A common transformation is the conversion of the hydroxyl group to a chlorine atom, creating a valuable intermediate for cross-coupling reactions.[13]

Experimental Protocol:[13]

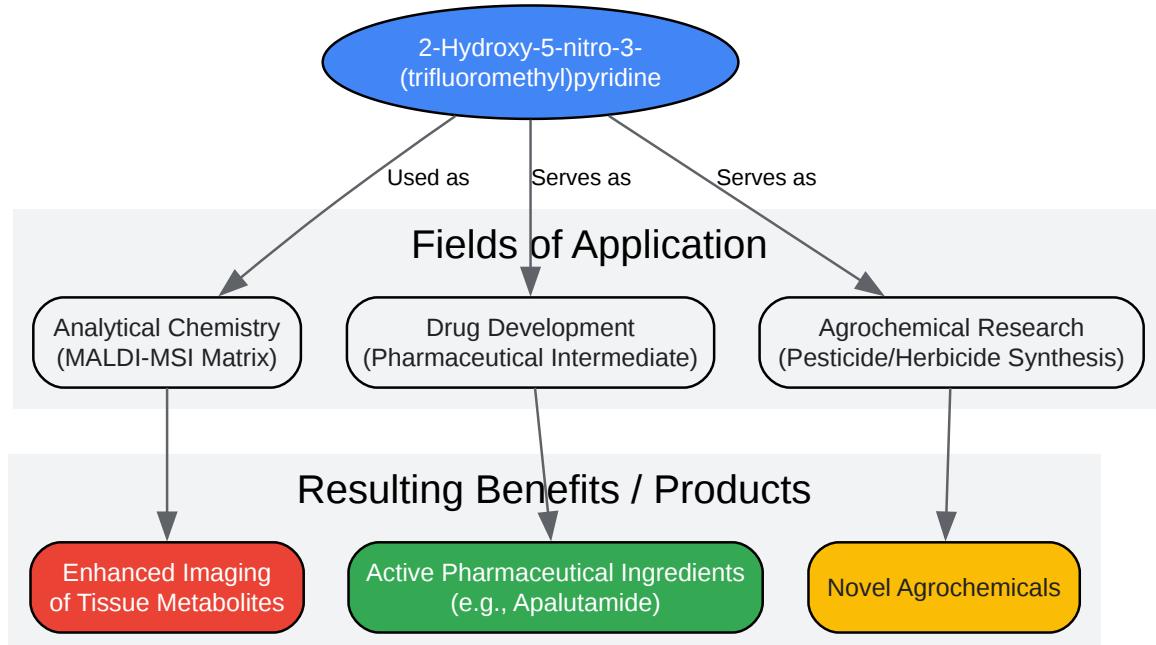
- To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol), slowly add thionyl chloride (SOCl_2 , 18.45 mL, 253 mmol) dropwise.
- Add N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol) as a catalyst.
- Stir the reaction mixture at 100 °C for 10 hours.
- After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.

- Partition the residue between ethyl acetate and a saturated sodium bicarbonate (NaHCO_3) solution.
- Combine the organic extracts, wash with brine, dry over MgSO_4 , filter, and concentrate to yield 2-chloro-5-nitro-3-(trifluoromethyl)pyridine. The reported yield is 2.46 g (86%).

Key Chemical Transformations



Applications Overview



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- To cite this document: BenchChem. [synthesis and properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305576#synthesis-and-properties-of-2-hydroxy-5-nitro-3-trifluoromethyl-pyridine]

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